molecular formula C17H20ClN3O B2366722 2-Chloro-1-[4-(quinolin-2-ylmethyl)piperazin-1-yl]propan-1-one CAS No. 2411227-06-8

2-Chloro-1-[4-(quinolin-2-ylmethyl)piperazin-1-yl]propan-1-one

Cat. No.: B2366722
CAS No.: 2411227-06-8
M. Wt: 317.82
InChI Key: NHVPEPOYIQVBAQ-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(quinolin-2-ylmethyl)piperazin-1-yl]propan-1-one is a complex organic compound that features a quinoline moiety linked to a piperazine ring, which is further connected to a chlorinated propanone group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(quinolin-2-ylmethyl)piperazin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Attachment of the Piperazine Ring: The quinoline derivative is then reacted with piperazine to form a quinolin-2-ylmethylpiperazine intermediate.

    Chlorination and Propanone Formation: The final step involves the chlorination of the propanone group and its attachment to the piperazine ring, typically using reagents like thionyl chloride or phosphorus trichloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(quinolin-2-ylmethyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Chloro-1-[4-(quinolin-2-ylmethyl)piperazin-1-yl]propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(quinolin-2-ylmethyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety.

    Piperazine Derivatives: Compounds such as piperazine citrate and piperazine phosphate, which feature the piperazine ring.

Uniqueness

2-Chloro-1-[4-(quinolin-2-ylmethyl)piperazin-1-yl]propan-1-one is unique due to its combination of the quinoline and piperazine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-1-[4-(quinolin-2-ylmethyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c1-13(18)17(22)21-10-8-20(9-11-21)12-15-7-6-14-4-2-3-5-16(14)19-15/h2-7,13H,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVPEPOYIQVBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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